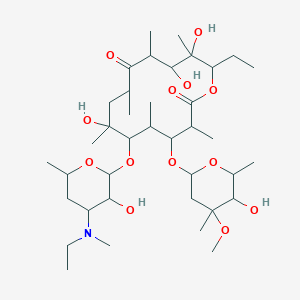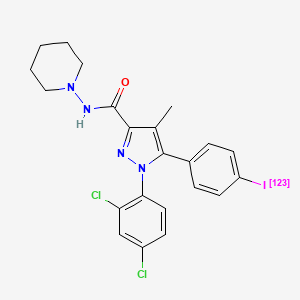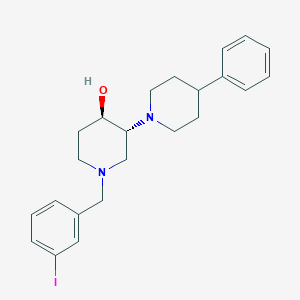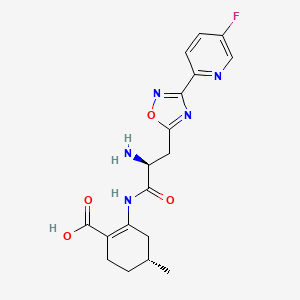![molecular formula C18H20FN5O4 B10774499 2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid](/img/structure/B10774499.png)
2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID21185185C21” is a synthetic organic molecule known for its high affinity as an agonist of the GPR109a receptor. It is a part of the class of compounds designed to modulate specific biological pathways, making it a significant subject of study in pharmacology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “PMID21185185C21” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The process may involve heating under reflux and purification through column chromatography .
Industrial Production Methods: On an industrial scale, the production of “PMID21185185C21” is optimized for yield and purity. This involves large-scale reactors, continuous flow processes, and advanced purification techniques like high-performance liquid chromatography. The industrial methods ensure that the compound is produced in sufficient quantities for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: “PMID21185185C21“ durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann mit Reagenzien wie Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, wobei Halogenatome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
Substitution: Natriumhydroxid in wässrigem Medium.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .
4. Wissenschaftliche Forschungsanwendungen
“PMID21185185C21“ hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation biologischer Pfade, insbesondere solcher, die den GPR109a-Rezeptor betreffen.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Entzündungen und Stoffwechselstörungen.
5. Wirkmechanismus
Der Wirkmechanismus von „PMID21185185C21“ beinhaltet die Bindung an den GPR109a-Rezeptor, was zur Aktivierung nachgeschalteter Signalwege führt. Diese Interaktion moduliert verschiedene zelluläre Prozesse, einschließlich der Hemmung der Adenylatcyclase, wodurch die cAMP-Spiegel reduziert werden. Die Wirkungen der Verbindung werden durch spezifische molekulare Ziele und Pfade vermittelt, was sie zu einem wertvollen Werkzeug für die Untersuchung von Rezeptor-Ligand-Interaktionen macht .
Ähnliche Verbindungen:
Verbindung A: Ein weiterer GPR109a-Agonist mit einer leicht anderen Kernstruktur.
Verbindung B: Ein synthetisches Analog mit Modifikationen in den funktionellen Gruppen.
Verbindung C: Eine natürlich vorkommende Verbindung mit ähnlicher biologischer Aktivität.
Vergleich: “PMID21185185C21“ zeichnet sich durch seine hohe Affinität und Selektivität für den GPR109a-Rezeptor aus. Im Vergleich zu ähnlichen Verbindungen zeigt sie verbesserte pharmakokinetische Eigenschaften und reduzierte Off-Target-Effekte, was sie zu einem geeigneteren Kandidaten für die therapeutische Entwicklung macht .
Wissenschaftliche Forschungsanwendungen
“PMID21185185C21” has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving the GPR109a receptor.
Medicine: Explored for its potential therapeutic effects in treating conditions like inflammation and metabolic disorders.
Wirkmechanismus
The mechanism of action of “PMID21185185C21” involves its binding to the GPR109a receptor, leading to the activation of downstream signaling pathways. This interaction modulates various cellular processes, including the inhibition of adenylate cyclase, which reduces cyclic adenosine monophosphate levels. The compound’s effects are mediated through specific molecular targets and pathways, making it a valuable tool for studying receptor-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Compound A: Another GPR109a agonist with a slightly different core structure.
Compound B: A synthetic analog with modifications in the functional groups.
Compound C: A naturally occurring compound with similar biological activity.
Comparison: “PMID21185185C21” stands out due to its high affinity and selectivity for the GPR109a receptor. Compared to similar compounds, it exhibits improved pharmacokinetic properties and reduced off-target effects, making it a more suitable candidate for therapeutic development .
Eigenschaften
Molekularformel |
C18H20FN5O4 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-9-2-4-11(18(26)27)14(6-9)22-17(25)12(20)7-15-23-16(24-28-15)13-5-3-10(19)8-21-13/h3,5,8-9,12H,2,4,6-7,20H2,1H3,(H,22,25)(H,26,27) |
InChI-Schlüssel |
CDYGJIFOATYSNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C(C1)NC(=O)C(CC2=NC(=NO2)C3=NC=C(C=C3)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)
![benzyl N-[(R)-[(1S,2S)-2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl](phenyl)methyl]carbamate](/img/structure/B10774427.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)
![octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774440.png)


![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)

![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)
![Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)



![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
